Product packaging for 1,3-Dichloro-5-(methoxymethoxy)benzene(Cat. No.:CAS No. 1135991-68-2)

1,3-Dichloro-5-(methoxymethoxy)benzene

Cat. No.: B6307307
CAS No.: 1135991-68-2
M. Wt: 207.05 g/mol
InChI Key: MHIMFNTXRVACIG-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS 1135991-68-2) is an aromatic building block of interest in organic and medicinal chemistry research. This compound, with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol, features a benzene ring disubstituted with chlorine atoms at the 1 and 3 positions and a methoxymethoxy (MOM) protecting group at the 5 position . The primary research value of this compound lies in its role as a synthetic intermediate. The MOM group acts as a protected phenol, which is a crucial functional group in many natural products and pharmaceuticals . This protection strategy is synthetically valuable because the MOM ether is stable under various conditions but can be selectively removed with acid to reveal the phenolic OH group in later stages of a multi-step synthesis . Furthermore, the two meta-positioned chlorine atoms are activating and directing groups, making the ring a potential substrate for further functionalization via metal-catalyzed cross-coupling reactions or directed ortho-metalation . Its application is strictly for research and development purposes in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O2 B6307307 1,3-Dichloro-5-(methoxymethoxy)benzene CAS No. 1135991-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIMFNTXRVACIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Dichloro 5 Methoxymethoxy Benzene

Strategies for Introducing the Methoxymethoxy Moiety to Dichlorinated Phenolic Precursors

The introduction of the methoxymethyl (MOM) group is a common strategy to protect hydroxyl groups during multi-step syntheses due to its stability in a range of reaction conditions. gre.ac.uk

Direct O-methoxymethylation is a primary method for the synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene from 3,5-dichlorophenol (B58162). This reaction typically proceeds via a nucleophilic substitution mechanism.

Chloromethyl methyl ether (MOMCl) is a highly effective and commonly used reagent for introducing the MOM protecting group onto phenols. wikipedia.orgchempanda.com The reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of MOMCl.

However, due to the recognized carcinogenic potential of MOMCl, there is a significant drive to develop safer alternatives. chemicalforums.comgoogle.com Variants and alternative reagents have been explored to circumvent the use of this hazardous substance. One such alternative is the in situ generation of MOMCl from dimethoxymethane (B151124) and an acyl chloride, which avoids the handling of pure MOMCl. orgsyn.orgorganic-chemistry.org

The efficiency of MOM-ether formation can be significantly influenced by the choice of catalyst and reaction conditions. While the reaction can proceed under basic conditions to facilitate the formation of the phenoxide, Lewis acids can also be employed to activate the MOM-Cl reagent.

Recent research has focused on the development of more environmentally benign and reusable catalysts. Heteropolyacids, such as H3PW12O40, have shown promise as effective catalysts for methoxymethylation under mild, solvent-free conditions. cdnsciencepub.com Additionally, solid acid catalysts like silica-supported sodium hydrogen sulfate (B86663) have been demonstrated to be effective for the deprotection of phenolic MOM ethers, a process that is often required in subsequent synthetic steps. acs.org The use of zinc(II) salts as catalysts for the reaction between acetals and acid halides provides an efficient route to haloalkyl ethers, which can be used directly for methoxymethylation. organic-chemistry.orgorganic-chemistry.org

Interactive Data Table: Catalyst Systems for MOM-Ether Formation and Deprotection

Catalyst SystemSubstrate/ReagentConditionsOutcomeReference
Zinc chloride etherate3,4-dichlorophenol, methoxymethyl acetate (B1210297)Dichloromethane, room temperature66% yield of corresponding ether
Wells-Dawson heteropolyacidMethoxymethyl ethers of various phenols1,2-dichloroethane-methanol mixtureHigh to quantitative yields of deprotected phenols nih.gov
H3PW12O40Primary and secondary alcohols, dimethoxymethaneSolvent-free, room temperatureEfficient transformation to MOM ethers cdnsciencepub.com
Silica-supported sodium hydrogen sulfatePhenolic MOM ethersRoom temperatureExcellent yields of deprotected phenols acs.org
Zinc(II) saltsAcetals, acid halides1-4 hoursNear-quantitative yield of haloalkyl ethers organic-chemistry.orgorganic-chemistry.org
Trialkylsilyl triflate and 2,2′-bipyridylAromatic MOM ethersAcetonitrile (B52724), room temperatureConversion to silyl (B83357) ethers or direct deprotection acs.orgacs.org

In addition to the direct use of MOMCl and its variants, other methods for the formation of MOM-ethers on aryl hydroxyls have been developed to avoid toxic reagents. One notable alternative is the use of dimethoxymethane (methylal) in the presence of an acid catalyst like p-toluenesulfonic acid. google.com This method provides a safer alternative to MOMCl, utilizing a readily available and less hazardous reagent. google.com

Electrochemical methods also present a green and safe approach. Anodic oxidation of aryloxy acetic acids can produce the corresponding methoxymethyl protected phenols, avoiding the use of toxic reagents altogether. researchgate.net

Direct O-Methoxymethylation Reactions: Mechanistic Considerations and Optimization

Approaches for the Synthesis of Dichlorinated Phenolic Precursors

The primary precursor for the synthesis of this compound is 3,5-dichlorophenol. chemicalbook.comchemsynthesis.comnih.gov

The synthesis of 3,5-dichlorophenol can be achieved through the halogenation of phenol. The hydroxyl group of phenol is a highly activating, ortho-, para-director in electrophilic aromatic substitution reactions. byjus.commlsu.ac.in Therefore, direct chlorination of phenol tends to yield a mixture of ortho- and para-substituted products, and can even lead to tri-substituted phenols like 2,4,6-trichlorophenol, especially in polar solvents. stackexchange.comrsc.org

To achieve the desired meta-substitution pattern of 3,5-dichlorophenol, indirect methods are often necessary. One approach involves the Sandmeyer reaction starting from 3,5-dichloroaniline. Another strategy could involve the halogenation of a starting material where the directing groups favor the formation of the 1,3,5-substitution pattern, followed by conversion of one of the groups to a hydroxyl functionality. The use of specific catalysts and reaction conditions can also influence the regioselectivity of the halogenation. For instance, using sulfur-containing catalysts in conjunction with sulfuryl chloride (SO2Cl2) and a Lewis acid like aluminum chloride has been shown to affect the selectivity of chlorination of phenols. cardiff.ac.uk

Functional Group Interconversions on Pre-existing Halogenated Aromatics

The primary route for the synthesis of this compound involves the functional group interconversion of a pre-existing dihalogenated aromatic precursor, specifically 3,5-dichlorophenol. This transformation centers on the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. The process of converting one functional group into another is a fundamental strategy in organic synthesis. imperial.ac.uk

The reaction typically proceeds via the nucleophilic substitution of a leaving group on a methoxymethylating agent by the phenoxide ion generated from 3,5-dichlorophenol. A base is required to deprotonate the phenol, thereby increasing its nucleophilicity. Common bases employed for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile.

The choice of the methoxymethylating agent is crucial. Chloromethyl methyl ether (MOM-Cl) is a traditional and highly reactive reagent for this purpose. However, due to its carcinogenic nature, alternative, less hazardous reagents are often sought in modern synthesis. Dimethoxymethane, activated by a Lewis or Brønsted acid catalyst, serves as a safer alternative for introducing the MOM group.

General Reaction Scheme: Reaction scheme for the synthesis of this compound (A representation of the synthesis of this compound from 3,5-dichlorophenol using a methoxymethylating agent and a base.)

This method of functional group interconversion is highly efficient for preparing the target compound from readily available halogenated aromatic starting materials. ub.edu

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the manufacturing process. These principles focus on aspects such as the use of less hazardous materials, the development of energy-efficient processes, and the minimization of waste. The synthesis of specialty chemicals like 1,3,5-triazine (B166579) derivatives has benefited from green methodologies such as solvent-free conditions and microwave irradiation. chim.it

Solvent-Free and Environmentally Benign Reaction Media

A significant advancement in the green synthesis of MOM ethers is the move towards solvent-free reaction conditions or the use of environmentally benign solvents. benthamdirect.comablesci.com Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health and safety risks.

Research has demonstrated that the protection of hydroxyl groups can be carried out under solvent-free conditions, often with the aid of a solid-supported catalyst or by simply triturating the reactants. eurekaselect.com For instance, a mixture of the alcohol and the protecting agent can be reacted in the absence of a solvent, with the reaction sometimes accelerated by microwave irradiation. chim.it This approach not only eliminates solvent waste but can also lead to shorter reaction times and simpler product purification procedures. When a solvent is necessary, the use of greener alternatives like water or supercritical fluids is encouraged, although the solubility of nonpolar substrates like halogenated aromatics can be a challenge.

Atom Economy and Process Efficiency Assessments

Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.

For the synthesis of this compound from 3,5-dichlorophenol and chloromethyl methyl ether (MOM-Cl) with a base like sodium hydride (NaH), the stoichiometric equation is:

C₆H₄Cl₂O + C₂H₅ClO + NaH → C₈H₈Cl₂O₂ + NaCl + H₂

The following table details the calculation of the theoretical atom economy for this specific transformation.

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )Role
3,5-DichlorophenolC₆H₄Cl₂O163.00Reactant
Chloromethyl methyl etherC₂H₅ClO80.51Reactant
Sodium HydrideNaH24.00Reactant
This compound C₈H₈Cl₂O₂ 207.05 Desired Product
Sodium ChlorideNaCl58.44Byproduct
Hydrogen GasH₂2.02Byproduct

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (207.05 / (163.00 + 80.51 + 24.00)) x 100

Atom Economy = (207.05 / 267.51) x 100 ≈ 77.4%

An atom economy of 77.4% indicates that a significant portion of the reactant atoms are incorporated into the final product. However, there is still room for improvement by designing synthetic routes that generate fewer or less massive byproducts.

Catalyst Design and Recyclability in MOM-Ether Synthesis

The design and use of recyclable catalysts are central to green chemistry, aiming to reduce waste and improve cost-effectiveness. mdpi.com In the synthesis of MOM ethers, particularly when using less reactive reagents like dimethoxymethane, a catalyst is essential. Traditionally, this involves homogeneous Lewis acids, which can be difficult to separate from the reaction mixture.

Modern approaches focus on the development of heterogeneous catalysts, which are in a different phase from the reactants and can be easily recovered by filtration or centrifugation and reused. techconnect.org Examples of such catalysts relevant to ether synthesis include:

Polymer-supported catalysts: Active catalytic species can be immobilized on a solid polymer backbone. For instance, a sulfonic acid polymer resin can act as a recyclable solid acid catalyst. techconnect.org

Metal-Organic Frameworks (MOFs): These are crystalline materials with a high surface area that can be designed to have specific catalytic sites. MOFs have been explored as recyclable catalysts for various organic transformations, including C-O bond formation. researchgate.net

Nanoparticle Catalysts: Palladium nanoparticles have been used in various catalytic processes. Their high surface-area-to-volume ratio often leads to high catalytic activity. These catalysts can be designed for easy separation and recycling. mdpi.com

The use of such recyclable catalysts in the synthesis of this compound would significantly enhance the green credentials of the process by minimizing catalyst waste and allowing for more sustainable manufacturing cycles.

Reactivity and Chemical Transformations of 1,3 Dichloro 5 Methoxymethoxy Benzene

Chemical Reactivity of the Halogenated Aromatic Ring

The presence of two chlorine atoms, which are deactivating, electron-withdrawing groups, and the methoxymethoxy group, an electron-donating group, on the aromatic ring creates a unique electronic environment. This substitution pattern influences the susceptibility of the ring to both nucleophilic and electrophilic attack, as well as its participation in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. libretexts.org The reaction generally proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the aromatic ring typically requires activation by electron-withdrawing groups, and a good leaving group, such as a halide, must be present. libretexts.orgchegg.com

The regioselectivity of SNAr reactions on polysubstituted aromatic rings is a critical aspect, often influenced by the electronic and steric nature of the substituents. In the case of 1,3-dichloro-5-(methoxymethoxy)benzene, the methoxymethoxy group is an ortho-, para-director for electrophilic aromatic substitution due to its electron-donating nature. However, in nucleophilic aromatic substitution, the directing effects are different.

The electron-withdrawing chlorine atoms make the ring more susceptible to nucleophilic attack compared to unsubstituted benzene (B151609). The regioselectivity of nucleophilic attack is determined by the ability of the substituents to stabilize the intermediate Meisenheimer complex. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, are effective at stabilizing the negative charge through resonance or inductive effects. quizlet.com

In this compound, the methoxymethoxy group is an electron-donating group. The presence of an electron-donating group can influence the regioselectivity of SNAr reactions. For instance, in the case of 2-substituted 3,5-dichloropyrazines, an electron-donating group at the 2-position directs nucleophilic attack to the 3-position. researchgate.net Conversely, an electron-withdrawing group at the same position directs the attack to the 5-position. researchgate.net This highlights the sensitivity of regioselectivity to the electronic nature of the substituents on the ring. researchgate.net Computational analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO) map, can help predict the site of nucleophilic attack. wuxiapptec.com

The steric hindrance around the chlorine atoms can also play a role in determining the regioselectivity. A bulkier nucleophile might preferentially attack the less sterically hindered chlorine atom. The interplay between these electronic and steric factors determines the final product distribution in SNAr reactions of this compound.

A wide range of nucleophiles can be employed in SNAr reactions. These include alkoxides, thiolates, amines, and carbanions. The strength of the nucleophile is a crucial factor, with stronger nucleophiles generally leading to faster reaction rates.

While SNAr reactions are often carried out under thermal conditions, catalytic methods can enhance their efficiency and scope. For instance, the use of phase-transfer catalysts can facilitate the reaction between a water-soluble nucleophile and an organic-soluble aryl halide. In some cases, transition metal catalysts can also promote nucleophilic aromatic substitution, although this is more common for cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, like those in this compound, can serve as effective coupling partners in these transformations.

Palladium catalysts are widely used for cross-coupling reactions due to their high efficiency and functional group tolerance. fishersci.co.uk

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is a versatile method for forming carbon-carbon bonds. fishersci.co.ukwikipedia.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base. wikipedia.org For this compound, a selective mono- or di-coupling can potentially be achieved by controlling the reaction conditions, such as the stoichiometry of the boronic acid and the choice of catalyst and ligands. The relative reactivity of the two chlorine atoms could also influence the selectivity.

Interactive Table: Example of Suzuki-Miyaura Reaction Conditions

ParameterConditionReference
Catalyst Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand fishersci.co.uk
Boronic Acid Arylboronic or vinylboronic acids fishersci.co.uk
Base Potassium carbonate, sodium carbonate, or others wikipedia.org
Solvent Toluene, dioxane, or aqueous mixtures nih.gov
Temperature Room temperature to reflux nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org It is a powerful method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov Similar to the Suzuki-Miyaura coupling, controlling the reaction conditions for this compound could allow for selective mono- or di-alkynylation.

Interactive Table: Example of Sonogashira Reaction Conditions

ParameterConditionReference
Catalyst Tetrakis(triphenylphosphine)palladium(0) rsc.org
Co-catalyst Copper(I) iodide libretexts.org
Base Triethylamine, diisopropylamine organic-chemistry.org
Solvent Tetrahydrofuran (B95107) (THF), dimethylformamide (DMF) rsc.org
Temperature Room temperature to elevated temperatures libretexts.org

While palladium is the most common catalyst, other transition metals such as nickel and copper can also be used for the cross-coupling of aryl chlorides. Nickel catalysts, for example, are often more cost-effective and can sometimes offer different reactivity and selectivity profiles compared to palladium. Copper-catalyzed reactions, such as the Ullmann condensation, are well-established methods for forming carbon-oxygen and carbon-nitrogen bonds. These alternative metal systems expand the toolbox for the functionalization of this compound, allowing for the introduction of a wider range of substituents onto the aromatic ring.

Directed Ortho-Metalation and Related Organometallic Chemistry

Directed ortho-metalation (DoM) is a powerful regioselective tool in organic synthesis for the functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The methoxymethyl (MOM) ether group is recognized as a strong DMG. semanticscholar.org

In the case of this compound, the MOM ether group at the C5 position directs lithiation to one of the equivalent ortho positions, C4 or C6. The general mechanism involves the initial coordination of the Lewis acidic lithium atom of the alkyllithium reagent to a heteroatom of the DMG (in this case, the oxygen atoms of the MOM group). wikipedia.org This pre-coordination complex brings the alkyl base into proximity of the ortho protons, facilitating regioselective deprotonation and the formation of an aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a new substituent exclusively at the position ortho to the MOM group.

While specific studies on the directed ortho-metalation of this compound are not extensively documented in readily available literature, the principles of DoM are well-established. For analogous substituted aromatics, the regioselectivity is well-defined. For instance, in 1,3-difluorobenzene, lithiation with lithium diisopropylamide (LDA) occurs at the C2 position, between the two directing fluorine atoms. psu.edu However, for this compound, the MOM ether is a significantly stronger DMG than the chloro substituents. Therefore, metalation is expected to occur predominantly at the C6 (or C4) position. The resulting organolithium species is a valuable intermediate for the synthesis of polysubstituted aromatic compounds.

Chemistry of the Methoxymethoxy (MOM) Protecting Group

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions, particularly phenols, due to its ease of installation and its stability under a range of reaction conditions. wikipedia.org It is classified as an acetal (B89532) and its chemical behavior, especially its cleavage (deprotection), is central to its application in multi-step synthesis.

Selective Deprotection Methodologies for MOM Ethers

The removal of the MOM group can be accomplished under various conditions, offering chemists flexibility in complex synthetic sequences. The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule.

The most common method for the cleavage of MOM ethers is acid-catalyzed hydrolysis. wikipedia.org As an acetal, the MOM group is labile under acidic conditions but stable to basic and neutral conditions. The reaction typically involves treatment with a Brønsted acid in the presence of a nucleophilic solvent like water or an alcohol.

The general mechanism involves protonation of one of the ether oxygens, followed by the departure of methanol (B129727) (if the terminal oxygen is protonated) or formaldehyde (B43269) (if the internal oxygen is protonated) to form a resonance-stabilized oxocarbenium ion. This cation is then trapped by water or another nucleophile to release the free phenol (B47542).

A variety of acidic reagents can be employed for this transformation. Common conditions include using mineral acids like hydrochloric acid (HCl) in an alcohol or aqueous tetrahydrofuran (THF) or organic acids such as trifluoroacetic acid (TFA). researchgate.net Another approach involves using carbon tetrabromide (CBr₄) in isopropanol (B130326) under reflux, which effectively hydrolyzes MOM ethers to the corresponding alcohols or phenols. researchgate.net

Reagent(s)Solvent(s)ConditionsNotes
Hydrochloric Acid (HCl)Methanol / Water / THFRoom Temp. to RefluxStandard, robust method.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.Effective for many substrates.
p-Toluenesulfonic Acid (pTSA)MethanolRoom Temp.Mild acidic conditions.
Carbon Tetrabromide (CBr₄)Isopropanol (iPrOH)RefluxCatalytic method, avoids strong Brønsted acids. researchgate.net
Silica-supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄·SiO₂)Dichloromethane (DCM)Room Temp.Heterogeneous catalyst, allows for simple filtration workup. organic-chemistry.org

Lewis acids provide a powerful and often milder alternative to Brønsted acids for MOM ether deprotection, frequently offering enhanced chemoselectivity. These reagents activate the MOM group by coordinating to one of its oxygen atoms, facilitating cleavage. The choice of Lewis acid and any additives can be tuned to selectively remove a MOM group in the presence of other acid-sensitive functionalities.

One notable system is the combination of a trialkylsilyl triflate, such as trimethylsilyl (B98337) triflate (TMSOTf), with 2,2'-bipyridyl. acs.org This method is particularly effective for aromatic MOM ethers. For substrates bearing electron-withdrawing groups, such as the dichloro substituents in this compound, the reaction may require heating but still proceeds in high yield. acs.org The mechanism is believed to proceed through the formation of a silyl (B83357) ether intermediate, which is subsequently hydrolyzed during aqueous workup. acs.org

Other effective Lewis acid systems include zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propanethiol (n-PrSH), which allows for very rapid deprotection (often under 10 minutes) with high selectivity. researchgate.net

Reagent(s)Solvent(s)ConditionsNotes
Trimethylsilyl Triflate (TMSOTf), 2,2'-BipyridylAcetonitrile (B52724) (MeCN)0 °C to 50 °CMild and non-acidic; tolerates acid-labile groups. Effective for electron-deficient aromatics. acs.org
Zinc Bromide (ZnBr₂), n-Propanethiol (n-PrSH)Dichloromethane (DCM)Room Temp.Rapid and selective cleavage. researchgate.net
Zinc Triflate (Zn(OTf)₂)Isopropanol (iPrOH)RefluxEfficient deprotection conditions.
Dimethylboron Bromide (Me₂BBr)Dichloromethane (DCM)-78 °CPotent Lewis acid for cleaving stable ethers.
Boron Trichloride (BCl₃)Dichloromethane (DCM)-78 °CStrong Lewis acid, effective but can be harsh.

While MOM ethers are generally robust towards many redox reagents, specific methods have been developed for their cleavage under reductive or oxidative conditions. These methods are less common than acid-catalyzed protocols but can be valuable when acidic conditions must be strictly avoided.

Reductive Cleavage: A method for the reductive cleavage of aryl alkyl ethers, including methoxymethyl ethers, utilizes tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst in the presence of a silyl hydride (e.g., Et₃SiH). researchgate.net This system facilitates the conversion of the aryl ether to an aryl silyl ether, which is then readily cleaved to the phenol upon workup. researchgate.net

Oxidative Cleavage: Oxidative deprotection of MOM ethers back to the parent phenol is less common. However, certain enzymatic systems can achieve this transformation. For example, the extracellular peroxygenase from the fungus Agrocybe aegerita has been shown to catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers, yielding the corresponding phenol and an aldehyde. nih.gov

Stability and Compatibility of the MOM Group Under Various Reaction Conditions

The utility of the MOM group stems from its stability across a broad spectrum of reaction conditions where many other protecting groups would be cleaved. This stability allows for extensive chemical manipulation of other parts of a molecule before the final deprotection step.

pH Stability: The MOM ether is generally stable in a pH range of approximately 4 to 12, making it compatible with both moderately acidic and strongly basic conditions. organic-chemistry.org

Basic and Nucleophilic Conditions: It is highly resistant to strong bases such as alkali hydroxides, lithium diisopropylamide (LDA), and sodium hydride (NaH). It is also stable towards common nucleophiles, including organometallics like Grignard reagents (RMgX) and organolithiums (RLi), as well as enolates. organic-chemistry.org

Redox Reagents: The MOM group is inert to a wide array of common oxidizing agents (e.g., KMnO₄, OsO₄, CrO₃/pyridine) and reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Pd). organic-chemistry.org This allows for oxidation or reduction of other functional groups within the molecule without affecting the protected phenol.

Orthogonality: The MOM group is compatible with many other protecting groups, enabling selective deprotection strategies. For instance, it is stable under the conditions used to remove silyl ethers (e.g., TBAF) and many benzyl (B1604629) ethers (e.g., hydrogenolysis). Conversely, the acidic lability of the MOM group allows for its removal while leaving these other groups intact. The chemoselective deprotection of an aromatic MOM ether in the presence of an aliphatic one highlights its tunable reactivity. acs.org

Explorations into Other Functionalization Pathways of the Benzene Core

Further diversification of the this compound scaffold can be achieved through the functionalization of the aromatic core itself. Beyond the metal-mediated cross-coupling reactions, electrophilic aromatic substitution and radical functionalization represent key strategies for the introduction of a variety of substituents, although the reactivity of this particular substituted benzene presents a unique set of challenges and opportunities.

Electrophilic Aromatic Substitution (EAS) under Controlled Conditions

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the interplay of the electronic effects of its three substituents. The two chlorine atoms are deactivating, electron-withdrawing groups via induction, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects. wikipedia.org Conversely, the methoxymethoxy (-OCH2OCH3) group at the C-5 position is a strong activating group, donating electron density to the ring through resonance and directing electrophiles to the ortho and para positions.

In this specific arrangement, the positions ortho to the powerfully activating methoxymethoxy group are C-4 and C-6, which are equivalent. The position para to the methoxymethoxy group is occupied by a chlorine atom. The positions ortho to the chloro groups are C-2 and C-4/C-6, and the para positions are occupied by the other chloro group and the methoxymethoxy group, respectively. The directing effects of the activating group generally dominate over the deactivating groups. guidechem.com Therefore, electrophilic attack is strongly favored at the C-4 and C-6 positions, which are activated by the methoxymethoxy group and only moderately deactivated by one adjacent chlorine atom. The C-2 position is flanked by two deactivating chloro groups, making it the most deactivated and sterically hindered site for substitution.

SubstituentPositionElectronic EffectDirecting EffectInfluence on Reactivity
-ClC-1, C-3Inductively withdrawing, resonance donatingOrtho, para-directingDeactivating
-OCH2OCH3C-5Resonance donating, inductively withdrawingOrtho, para-directingActivating

Given the electron-rich nature of the positions ortho to the methoxymethoxy group, formylation reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions are plausible functionalization pathways. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride, is effective for the formylation of electron-rich aromatic compounds. jk-sci.comwikipedia.org Similarly, the Gattermann-Koch reaction, using carbon monoxide and hydrochloric acid under pressure with a catalyst, could potentially introduce a formyl group, although it is generally less suitable for phenolic ethers. wikipedia.orgbyjus.com

Friedel-Crafts acylation is another viable electrophilic aromatic substitution reaction. nih.govlibretexts.org The reaction of this compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst would be expected to yield a ketone, with substitution occurring at the C-4 or C-6 position. researchgate.netchemistryjournals.net The choice of Lewis acid and reaction conditions would be critical to avoid potential cleavage of the methoxymethyl ether protecting group.

Radical Functionalization Reactions

The introduction of functional groups onto the aromatic core of this compound via radical-mediated pathways is a less explored area in the available scientific literature. Radical functionalization of aromatic compounds can offer alternative selectivities compared to ionic reactions, but specific studies on this substrate are not extensively documented.

In principle, radical aromatic substitution could provide a means to introduce alkyl or other functional groups. These reactions typically involve the generation of a radical species that adds to the aromatic ring, followed by a rearomatization step, often through hydrogen atom abstraction by another radical or an oxidant. The regioselectivity of such reactions on a polysubstituted benzene like this compound would be complex, influenced by both the electronic nature of the substituents and the steric environment of the available positions. General studies on radical trifunctionalization reactions have been reported for alkenes and alkynes, but direct applications to this specific aromatic system are not detailed. mdpi.comnih.govresearchgate.net

Due to the lack of specific research findings, a detailed discussion and data table for the radical functionalization of this compound cannot be provided at this time. Further research would be necessary to elucidate the potential and outcomes of radical-mediated transformations on this molecule.

Role of 1,3 Dichloro 5 Methoxymethoxy Benzene As a Versatile Synthetic Intermediate

A Building Block in the Construction of Complex Organic Molecules

The unique structural features of 1,3-dichloro-5-(methoxymethoxy)benzene make it an important precursor in the synthesis of a variety of complex organic molecules. Its utility spans from the intricate total synthesis of natural products to the systematic construction of functionalized phenolic compounds and larger supramolecular structures.

Precursor in Natural Product Total Synthesis and Analogue Development

While direct examples of the total synthesis of natural products commencing from this compound are not extensively documented in readily available literature, its structural motif is present in various natural products and their analogues. The 3,5-dichlorophenol (B58162) unit, which can be unmasked from this compound, is a key component of certain bioactive molecules. The synthesis of such complex natural products often involves the use of building blocks with pre-installed functional groups and protecting groups to streamline the synthetic route. researchgate.net The development of synthetic strategies towards complex molecules, including natural products, often relies on the availability of versatile and well-defined starting materials. nih.gov

Synthesis of Functionalized Phenolic Compounds and Aryl Ethers

This compound is a key intermediate for the synthesis of functionalized 3,5-dichlorophenols. The methoxymethyl (MOM) ether can be cleaved under acidic conditions to reveal the free hydroxyl group, which can then be further functionalized. adichemistry.comnih.gov This deprotection step is a common strategy in organic synthesis to introduce a reactive functional group at a late stage of a synthetic sequence.

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, and building blocks like this compound can be utilized in this context. After deprotection of the MOM group to yield 3,5-dichlorophenol, the resulting phenoxide can react with various aryl halides or other electrophiles to form diaryl ethers or other aryl ether derivatives. The synthesis of substituted resorcinol (B1680541) monoalkyl ethers, a class of compounds related to the deprotected form of the title compound, highlights the general strategies employed for the preparation of such substituted phenols. acs.orgnih.govresearchgate.netrsc.org

Construction of Aromatic Oligomers and Macrocyclic Architectures

The bifunctional nature of the 3,5-dichlorophenyl unit, which can be generated from this compound, makes it a potential monomer for the synthesis of aromatic oligomers and macrocycles. The two chlorine atoms can serve as handles for iterative cross-coupling reactions to build up oligomeric chains. While specific examples detailing the use of this compound for these applications are not prevalent in the literature, the general synthetic strategies for constructing macrocycles often involve the coupling of di-functionalized aromatic building blocks. lew.ronih.gov For instance, macrocycles containing tin have been synthesized using diphenylstanna units as part of the macrocyclic framework. dtic.mil

Applications in the Synthesis of Precursors for Advanced Materials

The unique electronic and structural properties of the 3,5-dichlorophenyl moiety make it an attractive component for the development of advanced materials. This compound can serve as a precursor to monomers that are subsequently polymerized to create materials with tailored properties for various applications.

Monomers for Polymer Synthesis (e.g., Polyaromatic Ethers, Functionalized Polychlorobenzenes)

Following the deprotection of the methoxymethyl group, the resulting 3,5-dichlorophenol can be used as a monomer in polymerization reactions. For example, it can undergo nucleophilic aromatic substitution reactions to form polyaromatic ethers. The presence of the chlorine atoms can enhance the thermal stability and flame retardancy of the resulting polymers. While direct polymerization of this compound is not commonly reported, the synthesis of polyaniline derivatives with substitutions on the benzene (B151609) ring is a known strategy to modify the properties of the resulting polymers. researchgate.net

Intermediates in Supramolecular Chemistry and Self-Assembly Research

Extensive research into the applications of this compound reveals its primary role as a chemical intermediate in various synthetic pathways. However, based on currently available scientific literature, there is no specific documented evidence of its direct use as a key building block or intermediate in the fields of supramolecular chemistry and self-assembly research.

Supramolecular chemistry focuses on the design and synthesis of large, complex, and functional structures held together by non-covalent interactions. These interactions include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π-π stacking. Researchers in this field strategically design molecular components that can spontaneously assemble into larger, well-defined architectures such as molecular cages, capsules, and polymers.

Similarly, self-assembly is a process in which components, whether molecules or larger entities, spontaneously organize into ordered structures without external guidance. This principle is fundamental to the creation of a wide array of functional materials, including liquid crystals, block copolymers, and monolayers.

While this compound possesses functional groups—the chloro and methoxymethoxy groups—that could theoretically be modified for use in creating molecules for supramolecular or self-assembling systems, a thorough review of existing research literature did not yield specific examples of its application in these areas. The compound is commercially available and its chemical properties are documented, suggesting its utility in organic synthesis. However, its specific role in the construction of complex, self-organizing molecular systems has not been a significant focus of published research to date.

Further investigation into novel synthetic methodologies may in the future uncover applications for this compound in the rational design of intermediates for supramolecular chemistry and the fabrication of self-assembling materials.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1,3 Dichloro 5 Methoxymethoxy Benzene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopy is the cornerstone for determining the molecular structure of 1,3-dichloro-5-(methoxymethoxy)benzene. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups and confirmation of the molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Due to the symmetry of the 1,3,5-substituted benzene (B151609) ring, the aromatic region is expected to be relatively simple. The protons at the C2 and C6 positions are chemically equivalent, as are the two protons on the methylene (B1212753) bridge of the methoxymethyl (MOM) group.

Aromatic Protons: The proton at the C4 position (H-4) would appear as a triplet (t) due to coupling with the two equivalent adjacent protons (H-2 and H-6). The protons at C2 and C6 would appear as a doublet (d). Based on data from similar structures like (E)-1,3-dichloro-5-styrylbenzene, these aromatic signals are expected in the range of δ 7.0-7.5 ppm. rsc.org

Methoxymethyl (MOM) Group Protons: The spectrum would also show two distinct singlets for the MOM protecting group. The methylene protons (-O-CH₂-O-) typically appear around δ 5.2 ppm, while the methyl protons (-O-CH₃) appear further upfield, around δ 3.5 ppm. This is consistent with the general regions for MOM ethers. youtube.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, five distinct signals are anticipated due to molecular symmetry (C2 is equivalent to C6, and C3 is equivalent to C5).

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom attached to the oxygen (C1) would be the most downfield. The carbons bearing chlorine atoms (C3/C5) would also be downfield, while the hydrogen-bearing carbons (C2/C6 and C4) would be further upfield. For comparison, the carbons attached to chlorine in 1,3-dichlorobenzene (B1664543) appear at δ 135.0 ppm. chemicalbook.com The carbons of the benzene ring in substituted derivatives typically resonate between δ 100-160 ppm. rsc.orgorganicchemistrydata.org

Methoxymethyl (MOM) Group Carbons: The methylene carbon (-O-CH₂-O-) is expected around δ 94-96 ppm, and the methyl carbon (-O-CH₃) around δ 56-58 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlation between the coupled aromatic protons (H-4 with H-2/H-6). An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H connectivity of the aromatic ring and the MOM group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Atom Position(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 - ~158-160
C2, C6 ~7.0-7.2 (d) ~115-118
C3, C5 - ~135-137
C4 ~7.1-7.3 (t) ~122-125
-O-C H₂-O- ~5.2 (s) ~94-96
-O-C H₃ ~3.5 (s) ~56-58

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, GC-MS, LC-MS/MS)

Mass spectrometry is critical for confirming the molecular weight and formula of this compound and analyzing its fragmentation, which provides further structural evidence. The compound has a molecular formula of C₈H₈Cl₂O₂ and a molecular weight of approximately 207.05 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The expected exact mass is 205.9901 Da. nih.gov This technique can easily distinguish the target compound from others with the same nominal mass.

Fragmentation Analysis (GC-MS, LC-MS/MS): In electron ionization (EI) mode, commonly used in GC-MS, the molecule will fragment in a predictable manner.

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic signature of the two chlorine atoms. The molecular ion peak (M⁺) will appear as a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. A similar pattern is observed for 1,3-dichlorobenzene. chemicalbook.com

Key Fragments: The most prominent fragmentation pathway for methoxymethyl ethers is the loss of the methoxymethyl group. Common fragments would include:

[M - CH₃O]⁺ (loss of a methoxy (B1213986) radical)

[M - CH₂OCH₃]⁺ (loss of the entire methoxymethyl side chain) leading to the 3,5-dichlorophenoxy cation.

The base peak is often the [CH₂OCH₃]⁺ fragment at m/z 45.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass/charge) Identity Notes
206 / 208 / 210 [C₈H₈Cl₂O₂]⁺ Molecular ion (M⁺) cluster, showing the typical 9:6:1 ratio for two Cl atoms.
161 / 163 [C₇H₅Cl₂O]⁺ Fragment from loss of the methoxy group (-OCH₃).
45 [CH₅O]⁺ Methoxymethyl cation ([CH₂OCH₃]⁺), often the base peak.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy:

C-O-C Stretching: The most prominent bands for the ether linkages in the MOM group would appear in the 1150-1050 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be seen just below 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,3,5-trisubstituted) gives rise to characteristic C-H out-of-plane bending bands, typically between 900-800 cm⁻¹. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong Raman signal. chiralen.com For substituted benzenes, this can be a useful diagnostic peak. sigmaaldrich.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2990-2850 C-H Stretch Aliphatic (CH₂, CH₃)
1600, 1580, 1470 C=C Stretch Aromatic Ring
1150-1050 C-O-C Stretch Ether
900-800 C-H Bend (out-of-plane) 1,3,5-Trisubstituted Ring
800-600 C-Cl Stretch Aryl Halide

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

While this compound is a liquid at room temperature, X-ray crystallography would be an invaluable tool for determining the exact three-dimensional structure of any solid derivatives. sigmaaldrich.com For a crystalline derivative, this technique can precisely measure bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, analysis of a related solid, 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, revealed details about its planarity and the hydrogen bonding interactions that define its crystal packing. nih.gov This level of detail is unparalleled by other analytical methods and is crucial for understanding solid-state properties.

Chromatographic Methods for Reaction Monitoring, Separation, and Purification Optimization

Chromatographic techniques are indispensable for monitoring the progress of reactions that synthesize or use this compound, separating it from reactants and byproducts, and quantifying its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Both GC and HPLC are workhorse methods for the quantitative analysis of halogenated aromatic compounds. nih.govbldpharm.com

Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds like this compound.

Columns: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), is typically effective for separating halogenated aromatic compounds. nih.gov

Detectors: A Flame Ionization Detector (FID) provides robust quantitative data based on the concentration of the analyte. For higher sensitivity and specificity, a Mass Spectrometer (MS) detector is used (GC-MS), which allows for simultaneous quantification and identification based on the mass spectrum. nih.govnih.gov GC is particularly useful for monitoring the formation of the title compound from the reaction of 3,5-dichlorophenol (B58162) with a methoxymethylating agent or its deprotection back to the phenol (B47542). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing a wide range of compounds, including those that may not be suitable for GC due to low volatility or thermal instability.

Columns and Mobile Phases: Reversed-phase HPLC is the most common mode for this type of analyte. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. nih.govresearchgate.netmdpi.com The separation of related aromatic compounds can be fine-tuned by adjusting the solvent gradient, pH, or by using different column chemistries like phenyl-hexyl or pentafluorophenyl (PFP) phases to exploit different pi-pi interactions. nist.gov

Detectors: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is commonly used, which measures the UV absorbance of the compound across a range of wavelengths, providing both quantitative data and a UV spectrum for identification purposes. mdpi.com For enhanced sensitivity and structural confirmation, an MS detector can be coupled to the HPLC (LC-MS). researchgate.net

Table 4: Typical Chromatographic Methods for Analysis of this compound

Technique Column Type Mobile Phase / Carrier Gas Detector Application
GC Capillary (e.g., HP-5MS) Helium FID, MS Purity analysis, reaction monitoring
HPLC Reversed-Phase (e.g., C18) Acetonitrile/Water Gradient DAD/PDA, MS Purification, quantitative analysis

Preparative Chromatography for Scale-Up Synthesis and Isolation

The isolation and purification of this compound on a large scale necessitate the development of robust preparative high-performance liquid chromatography (HPLC) methods. The primary goal of preparative chromatography is to isolate a target compound at a desired purity and yield, which requires careful optimization of several parameters. researchgate.netwarwick.ac.uk

Method Development Strategy:

A systematic approach to developing a preparative HPLC method for this compound would involve several key steps:

Column and Stationary Phase Selection: For halogenated aromatic compounds, reversed-phase HPLC is a common and effective technique. chromforum.orgnih.gov Stationary phases such as C18 or Phenyl columns are often suitable choices due to their ability to provide pi-pi interactions, which can aid in the separation of aromatic compounds. chromforum.org Given the non-polar nature of the dichlorinated benzene ring and the ether linkage, a C18 column would be a logical starting point.

Mobile Phase Selection: The choice of mobile phase is critical for achieving optimal selectivity and resolution. A typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic modifier like acetonitrile or methanol. wikipedia.orgnih.gov Gradient elution, where the concentration of the organic modifier is increased over time, is often employed in preparative runs to ensure good separation of impurities and efficient elution of the target compound. wikipedia.org

Loading and Throughput Optimization: A key objective in scale-up is to maximize the amount of crude product that can be purified per unit time (throughput). This involves studying the loading capacity of the selected column to avoid peak broadening and loss of resolution. The flow rate is another critical parameter that is optimized to balance separation efficiency with run time. youtube.comnih.gov

Hypothetical Preparative HPLC Parameters:

The following table outlines a plausible set of parameters for the preparative purification of this compound. These are based on general principles of preparative chromatography for similar aromatic compounds.

ParameterValue/ConditionRationale
Column C18, 10 µm particle size, 50 x 250 mmStandard for preparative reversed-phase; larger particle size reduces backpressure.
Mobile Phase A WaterAqueous component for reversed-phase.
Mobile Phase B AcetonitrileCommon organic modifier providing good solubility and separation for aromatic compounds.
Gradient 50% B to 95% B over 30 minutesA gradient is effective for eluting compounds with a range of polarities, separating starting materials and byproducts from the desired product.
Flow Rate 100 mL/minA higher flow rate is used in preparative scale to increase throughput.
Detection UV at 254 nmAromatic rings strongly absorb UV light, making this a suitable detection method.
Sample Load 1-5 grams of crude materialThe loading capacity would be determined experimentally to maximize yield without compromising purity.

This systematic approach allows for the development of a reproducible and efficient preparative HPLC method for the scale-up synthesis and isolation of this compound. evotec.com

In-situ Monitoring Techniques for Understanding Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanism of the formation of this compound is crucial for process optimization, ensuring reaction completion, and minimizing byproduct formation. In-situ monitoring techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time reaction analysis. evotec.commt.com These techniques allow scientists to track the concentration of reactants, intermediates, and products as the reaction progresses without the need for sampling and offline analysis. mt.com

Monitoring the Synthesis of this compound:

The synthesis of this compound typically involves the protection of the hydroxyl group of 3,5-dichlorophenol with a methoxymethyl (MOM) group. wikipedia.orgorganic-chemistry.org This reaction is an O-alkylation, often carried out using chloromethyl methyl ether or dimethoxymethane (B151124) in the presence of a base. wikipedia.orgfrancis-press.com

In-situ FTIR spectroscopy can be employed to monitor this reaction by inserting a probe directly into the reaction vessel. The instrument continuously collects infrared spectra, providing a "molecular movie" of the chemical transformation. mt.com The key to this analysis is to identify the characteristic infrared absorption bands of the starting material (3,5-dichlorophenol) and the product (this compound).

Expected Spectroscopic Changes:

The progress of the reaction can be followed by observing the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks.

Disappearance of the Phenolic -OH Stretch: The most significant change would be the disappearance of the broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group in 3,5-dichlorophenol, typically found in the region of 3200-3600 cm⁻¹.

Appearance of the C-O-C Stretch: Concurrently, new peaks corresponding to the C-O-C (ether) stretching vibrations of the newly formed methoxymethyl ether would appear. These are typically observed in the fingerprint region between 1000-1300 cm⁻¹. rsc.org Specifically, the asymmetric and symmetric stretches of the C-O-C-O-C moiety would be indicative of product formation.

Data Table of Characteristic IR Frequencies:

The following table provides a summary of the key infrared frequencies that could be monitored to track the progress of the methoxymethylation of 3,5-dichlorophenol.

CompoundFunctional GroupCharacteristic Frequency (cm⁻¹)Expected Trend during Reaction
3,5-Dichlorophenol Phenolic O-H stretch~3400 (broad)Decrease
3,5-Dichlorophenol Aromatic C-O stretch~1230Decrease
This compound C-O-C stretch (ether)~1150 and ~1050Increase
This compound C-H stretch (alkoxy)~2950Increase

By plotting the intensity of these characteristic peaks over time, a reaction profile can be generated. This profile provides valuable kinetic data, such as the reaction rate and the time to completion, which is essential for optimizing reaction conditions (e.g., temperature, catalyst loading) and ensuring a safe and efficient scale-up of the synthesis. mt.combeilstein-journals.org In-situ FTIR studies on the reduction of halogenated phenols have demonstrated the power of this technique in elucidating reaction intermediates and pathways. rsc.orgresearchgate.net

Computational and Theoretical Investigations of 1,3 Dichloro 5 Methoxymethoxy Benzene

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3-dichloro-5-(methoxymethoxy)benzene, these calculations can predict its geometry, stability, and electronic characteristics, offering a molecular-level picture of its behavior.

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations can also map the potential energy surface, revealing the energies of different conformations and the barriers to their interconversion.

Table 1: Representative Theoretical Methods for Molecular Geometry Optimization

Method Description Typical Application
Ab Initio (e.g., Hartree-Fock) Solves the Schrödinger equation from first principles without empirical data. Provides a fundamental, though often less accurate, description of molecular structure.
Density Functional Theory (DFT) Calculates the electron density of a system to determine its energy and other properties. Offers a good balance of accuracy and computational cost for a wide range of chemical systems. nih.govresearchgate.net

| Møller-Plesset Perturbation Theory (e.g., MP2) | An ab initio method that adds electron correlation effects to the Hartree-Fock theory. | Often used for more accurate energy calculations and for systems where DFT may not be sufficient. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.orgwikipedia.org The energy and spatial distribution of these orbitals can predict a molecule's nucleophilic and electrophilic sites. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. youtube.comyoutube.com

Table 2: Key Reactivity Descriptors from FMO Analysis

Descriptor Definition Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity. youtube.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons (electrophilicity). Lower energy often means greater reactivity. youtube.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the escaping tendency of an electron from an equilibrium system.

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

The methoxymethyl (MOM) group introduces conformational flexibility to the molecule due to rotation around the C-O bonds. Computational methods can be employed to perform a conformational analysis, identifying the most stable conformers and the energy barriers for rotation. nih.govnih.gov

Studies on similar systems, such as MOM-protected phenols and molecules with methyl groups, provide a framework for what to expect. researchgate.netnih.govnih.gov The rotational barrier of a group like the MOM ether is influenced by steric and electronic effects from the rest of the molecule. nih.gov In this compound, the presence of two chlorine atoms flanking the MOM ether linkage likely imposes steric constraints that would influence the preferred orientation of the MOM group relative to the benzene (B151609) ring. Theoretical calculations, such as plotting a potential energy surface by systematically rotating the dihedral angles of the MOM group, can quantify these rotational barriers. researchgate.net This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating the step-by-step pathways of chemical reactions (mechanisms) and the high-energy structures that connect reactants and products (transition states).

The two chlorine atoms on the benzene ring of this compound are key reactive sites, particularly for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netlibretexts.orgmdpi.com These reactions are fundamental in synthetic chemistry for forming new carbon-carbon bonds. acs.org

Computational modeling can elucidate the mechanism of such reactions, including the oxidative addition of the aryl chloride to a metal catalyst (e.g., palladium or nickel), transmetalation, and reductive elimination. libretexts.org Theoretical studies on similar dichlorinated aromatic compounds have shown that the electronic environment of the C-Cl bond significantly affects the ease of oxidative addition. mdpi.com The presence of the electron-donating MOM ether group at the meta position would modulate the reactivity of the two chlorine atoms. Computational studies could predict whether there is a selective preference for one chlorine over the other in a cross-coupling reaction and help in optimizing reaction conditions. acs.org

The methoxymethyl (MOM) group is a common protecting group for hydroxyl functionalities in organic synthesis. total-synthesis.comadichemistry.comyoutube.com Its removal (deprotection) is typically achieved under acidic conditions. adichemistry.com Computational studies can provide a detailed understanding of the deprotection mechanism.

DFT studies on the cleavage of MOM ethers have been performed, often investigating the role of Lewis or Brønsted acids. rsc.org For example, a study on the BiCl3-facilitated removal of MOM ethers used DFT to investigate possible binding pathways of the catalyst and the role of water in the cleavage of the O-C-O bond. rsc.org The typical acid-catalyzed deprotection is thought to proceed via protonation of one of the ether oxygens, followed by cleavage of a C-O bond to form a hemiacetal, which then decomposes to the free alcohol and formaldehyde (B43269). total-synthesis.com Computational modeling can map the energy profile of this process, identify the rate-determining step, and explore the transition state structures involved. This is particularly relevant for a substrate like this compound, where the electronic effects of the chloro-substituents could influence the rate and efficiency of the deprotection. acs.orgtandfonline.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Bismuth trichloride

Structure-Reactivity Relationships and Predictive Modeling

The prediction of a molecule's behavior in chemical reactions is a cornerstone of computational chemistry. For a molecule like this compound, with its distinct pattern of electron-withdrawing (dichloro) and electron-donating (methoxymethoxy) groups on a benzene ring, theoretical studies would be invaluable for understanding its reactivity. However, specific studies detailing these relationships for this compound are not found in the current body of scientific literature.

Quantitative Structure-Property Relationships (QSPR) in Synthesis Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are instrumental in predicting properties like boiling point, solubility, and, importantly for synthesis, reactivity, without the need for extensive empirical testing.

For halogenated aromatic ethers, general QSPR studies have been conducted. These studies typically involve calculating a range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) and using statistical methods to build predictive models. However, a specific QSPR model for this compound, which would allow for the prediction of its properties and guide its use in synthesis, has not been developed or published.

A hypothetical QSPR study for this compound would involve the calculation of various descriptors. The PubChem database provides some pre-computed theoretical descriptors for this compound, which could form the basis of such a study. nih.gov

Table 1: Selected Computed Descriptors for this compound

DescriptorValueSource
Molecular Weight207.05 g/mol PubChem nih.gov
XLogP33.1PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Exact Mass205.9901349PubChem nih.gov
Monoisotopic Mass205.9901349PubChem nih.gov
Topological Polar Surface Area18.5 ŲPubChem nih.gov
Heavy Atom Count12PubChem nih.gov
Complexity122PubChem nih.gov

This table presents data available from public databases and does not represent the output of a specific QSPR study on this compound.

Without dedicated research, the quantitative impact of the dichlorination and the methoxymethoxy group on the synthetic utility of the benzene core remains unquantified through a QSPR framework.

Prediction of Regioselectivity and Diastereoselectivity in Complex Transformations

The substitution pattern of this compound presents interesting challenges and opportunities in terms of regioselectivity for further chemical transformations, such as electrophilic aromatic substitution, metallation, or cross-coupling reactions. The interplay between the ortho, para-directing methoxymethoxy group and the meta-directing chloro groups would dictate the position of incoming reagents.

Computational models, often employing quantum mechanics, are powerful tools for predicting the most likely sites of reaction. These models can calculate properties like electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and the stability of reaction intermediates to forecast the regiochemical outcome.

While general predictive models for regioselectivity in electrophilic aromatic substitutions have been developed, their specific application to this compound has not been documented. Such a study would provide chemists with a predictive map of the molecule's reactivity, facilitating more efficient and predictable synthetic routes.

Similarly, if the molecule were to be used in reactions that generate new stereocenters, the prediction of diastereoselectivity would be crucial. Computational modeling can be used to determine the transition state energies for the formation of different diastereomers, thereby predicting the major product. There is no available research that performs such an analysis on reactions involving this compound.

Emerging Research Avenues and Future Perspectives for 1,3 Dichloro 5 Methoxymethoxy Benzene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis and functionalization of halogenated aromatic compounds are continually evolving towards more efficient and environmentally benign processes. For a molecule like 1,3-Dichloro-5-(methoxymethoxy)benzene, the development of sustainable synthetic methodologies is a key research frontier, promising to unlock its full potential while minimizing environmental impact.

Photoredox Catalysis and Electrochemical Approaches for Functionalization

Modern synthetic chemistry has increasingly embraced photoredox catalysis and electrochemistry as powerful tools for forging new chemical bonds under mild conditions. rsc.org These approaches avoid the need for harsh reagents and offer unique reactivity patterns. For this compound, these techniques represent a promising, yet largely unexplored, avenue for C-H and C-Cl bond functionalization.

The electron-rich nature of the aromatic ring, conferred by the methoxymethoxy group, makes it a suitable candidate for oxidative functionalization. In photoredox catalysis, a photosensitizer, upon absorbing light, can engage in single-electron transfer (SET) with the benzene (B151609) ring to generate a radical cation. This reactive intermediate could then participate in a variety of bond-forming reactions, such as cross-couplings or additions. Similarly, electrochemical methods can achieve controlled oxidation or reduction of the substrate by tuning the applied potential, offering a reagent-free method for generating reactive species. nih.govuni-mainz.de The selective activation of either the C-H or C-Cl bonds could be achieved by careful selection of the catalyst, electrolyte, and reaction conditions.

Table 1: Potential Photoredox and Electrochemical Functionalization Reactions

Reaction Type Reagent/Catalyst System (Hypothetical) Potential Product
C-H Amination Photoredox Catalyst (e.g., Ir or Ru complex), Nitrogen Nucleophile Aminated derivative of this compound
C-H Alkylation Photoredox Catalyst, Alkylating Agent Alkylated derivative of this compound
C-Cl Coupling Electrochemical Reduction, Metal Catalyst (e.g., Ni, Pd) Biaryl or other coupled products

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated, on-demand production. The application of flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and scalable processes.

Expanded Utility as a Building Block in Interdisciplinary Research

The unique electronic and structural features of this compound make it an attractive scaffold for development in fields beyond traditional organic synthesis. Its potential as a precursor to advanced materials and novel catalysts is a particularly exciting area for future exploration.

Applications in Advanced Materials Science and Engineering beyond Current Scope

The dichlorinated aromatic core of this compound provides a rigid and durable platform that could be incorporated into novel polymers and advanced materials. Following deprotection of the MOM group to reveal the phenol (B47542), this compound could serve as a monomer in the synthesis of high-performance polymers such as polyaryletherketones (PAEKs) or polysulfones. The presence of the chlorine atoms could impart flame-retardant properties to the resulting materials or serve as handles for post-polymerization modification.

Furthermore, the molecule's structure could be a precursor to novel organic electronic materials. By strategically extending the conjugation through cross-coupling reactions at the chlorine positions, it may be possible to design new organic semiconductors or components for organic light-emitting diodes (OLEDs).

Exploration in Catalyst Development and Ligand Design

The development of new ligands is crucial for advancing transition metal catalysis. The 1,3-dichloro-5-hydroxybenzene core (after MOM deprotection) can be elaborated into a variety of ligand architectures. For example, the introduction of phosphine (B1218219) or nitrogen-based coordinating groups ortho to the hydroxyl moiety could lead to novel pincer-type ligands. These ligands could find applications in a wide range of catalytic transformations, including cross-coupling, hydrogenation, and polymerization. The electronic properties of the ligand, and thus the activity of the metal center, could be fine-tuned by leveraging the existing chloro substituents or by replacing them with other functional groups.

Deeper Mechanistic Understanding Through Advanced Experimental and Computational Integration

A thorough understanding of reaction mechanisms is essential for optimizing existing transformations and for the rational design of new ones. For this compound, a synergistic approach combining advanced experimental techniques and computational modeling will be key to elucidating the intricacies of its reactivity.

Advanced experimental methods such as in-situ spectroscopy (e.g., ReactIR, Raman), stopped-flow kinetics, and cyclic voltammetry can provide real-time information on reaction intermediates and transition states. researchgate.net For example, cyclic voltammetry could be used to probe the redox potentials of the compound and its derivatives, providing valuable data for designing electrochemical syntheses. nih.gov

These experimental findings can be complemented by high-level computational studies using Density Functional Theory (DFT). DFT calculations can be used to model reaction pathways, predict the stability of intermediates, and rationalize observed selectivities. For instance, computational modeling could help to predict whether a given reaction will proceed via an oxidative addition, a single-electron transfer, or a concerted mechanism. This integrated experimental and computational approach will undoubtedly accelerate the development of new and innovative applications for this versatile building block.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,3,5-trimethoxybenzene
1,3-dichloro-5-hydroxybenzene
Polyaryletherketones (PAEKs)

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Prediction

The confluence of machine learning (ML) and artificial intelligence (AI) with organic chemistry has catalyzed a paradigm shift in how chemical reactions are conceptualized and executed. For a molecule such as this compound, these computational tools offer powerful avenues for retrosynthetic analysis and the prediction of reaction outcomes, moving beyond traditional, human-driven approaches.

For this compound, an AI model would analyze the structure and identify key functional groups and bond patterns. The methoxymethyl (MOM) ether and the dichlorinated aromatic ring are the primary features the AI would recognize. A potential retrosynthetic disconnection proposed by an AI algorithm is illustrated below:

Target MoleculeKey DisconnectionPrecursor 1Precursor 2Reaction Type
This compoundC-O bond of the MOM ether3,5-Dichlorophenol (B58162)Methoxymethylating agent (e.g., MOM-Cl)Protection of phenol

This disconnection is based on the common and synthetically logical step of protecting a phenol. The AI, having learned from countless examples of alcohol and phenol protections, would identify the MOM ether as a protecting group and suggest its removal to simplify the structure.

Beyond single-step predictions, AI platforms can construct entire synthetic routes by recursively applying these retrosynthetic steps until readily available starting materials are identified. arxiv.org These multi-step planning algorithms often employ search strategies to navigate the complex tree of possible reactions, aiming to identify the most efficient and cost-effective routes. arxiv.orgarxiv.org

In addition to retrosynthesis, machine learning models are increasingly used for reaction prediction. Given a set of reactants and reagents, these models can predict the most likely product. chadsprep.com This is often framed as a "translation" problem, where the input reactants are "translated" into the output product. youtube.com For instance, if 3,5-dichlorophenol and a methoxymethylating agent were fed into a reaction prediction model, it would predict the formation of this compound with a certain probability. These models can also predict reaction conditions, such as the optimal solvent, catalyst, and temperature, by learning from the context of millions of documented reactions. mit.edu

The accuracy of these predictions is a critical aspect. Some models have achieved high accuracy, with some studies reporting top-1 prediction accuracy of over 80%. youtube.com However, the performance of these models can be influenced by biases in the training data. nih.gov For example, if a particular type of reaction is overrepresented in the training set, the model may be more likely to predict that outcome, even if it is not the most chemically favorable in a specific context.

The integration of AI and machine learning in the context of this compound represents a significant advancement. It allows for the rapid exploration of synthetic possibilities and the data-driven prediction of reaction outcomes, augmenting the intuition and expertise of chemists and potentially accelerating the discovery and development of novel chemical entities.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dichloro-5-(methoxymethoxy)benzene, and what factors influence the choice of reaction conditions?

  • Methodological Answer : The synthesis typically involves halogenation and methoxymethoxy group introduction. A multi-step approach may include:

Halogenation : Chlorination of a benzene precursor (e.g., resorcinol derivative) using Cl₂ or SOCl₂ under controlled conditions .

Methoxymethoxy Introduction : Reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., K₂CO₃) under reflux .
Key factors:

  • Temperature : Reflux conditions (~80–100°C) optimize nucleophilic substitution.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization ensures purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxymethoxy -OCH₂O-) and δ 6.8–7.5 ppm (aromatic protons). Splitting patterns confirm substitution positions .
  • ¹³C NMR : Signals near δ 55–60 ppm (methoxymethoxy carbons) and δ 120–140 ppm (aromatic carbons). Chlorine substituents deshield adjacent carbons .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 220–222 (Cl isotopic pattern) and fragments corresponding to loss of methoxymethoxy group (e.g., m/z 165) .

Q. What are the optimal storage conditions for this compound to prevent degradation, and which analytical methods confirm its stability over time?

  • Methodological Answer :
  • Storage : In amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methoxymethoxy group .
  • Stability Testing :
  • HPLC : Monitor retention time shifts; degradation products (e.g., phenolic byproducts) indicate hydrolysis .
  • TGA/DSC : Assess thermal stability; decomposition temperatures >150°C suggest robustness for reactions .

Advanced Research Questions

Q. How does the electron-withdrawing effect of chlorine substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The meta-directing Cl atoms deactivate the ring, slowing EAS. However, the methoxymethoxy group at the 5-position introduces steric hindrance and modulates reactivity:
  • Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures. Products are predominantly para to the methoxymethoxy group .
  • Sulfonation : Limited due to steric constraints; regioselectivity can be predicted via computational modeling (e.g., DFT) .
    Experimental Design : Competitive EAS reactions with isotopic labeling (e.g., D/H exchange) clarify substituent effects .

Q. What strategies can resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder in the methoxymethoxy group. Constraints (e.g., DFIX) maintain geometry during refinement .
  • Twinned Data : Apply twin law matrices (e.g., HKLF 5 format) to handle pseudo-merohedral twinning common in halogenated aromatics .
  • Validation Tools : PLATON ADDSYM checks for missed symmetry; Olex2 visualizes residual density peaks .

Q. How can computational chemistry methods (e.g., DFT) predict the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using Gaussian08. Chlorine substituents lower activation energy at the meta position due to electron withdrawal .
  • NBO Analysis : Charge distribution maps identify nucleophilic/electrophilic sites. The methoxymethoxy group increases electron density at the 5-position, favoring oxidative addition .
  • Validation : Compare computed regioselectivity (e.g., Fukui indices) with experimental LC-MS data .

Q. In multi-step syntheses using this compound as an intermediate, how can researchers minimize side reactions during functional group transformations?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the methoxymethoxy group with TBSCl to prevent nucleophilic attack during alkylation .
  • Reaction Monitoring : Use in situ IR spectroscopy to track intermediates (e.g., carbonyl formation).
  • Workflow : Sequential one-pot reactions reduce exposure to moisture, minimizing hydrolysis .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.